1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one
Description
This compound features a pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group. The pyridazine is linked via a piperazine ring to a 2-methylpropan-1-one (isobutyryl) group. The 3,4-dimethoxy substitution enhances electron-donating properties and may influence solubility and receptor interactions.
Properties
IUPAC Name |
1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)20(25)24-11-9-23(10-12-24)19-8-6-16(21-22-19)15-5-7-17(26-3)18(13-15)27-4/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZNAGXOFNWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution with 3,4-Dimethoxyphenyl Group: The pyridazine ring is then functionalized with a 3,4-dimethoxyphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of Piperazine Ring: The functionalized pyridazine is reacted with piperazine under nucleophilic substitution conditions.
Introduction of the Methylpropanone Group: Finally, the compound is alkylated with 2-methylpropan-1-one using a suitable base, such as sodium hydride or potassium carbonate, to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Core Pyridazine-Piperazine Formation
The pyridazine-piperazine framework is typically synthesized via cyclocondensation or cross-coupling strategies:
-
Hydrazine-mediated cyclization : Pyridazine rings can form via cyclocondensation of 1,4-diketones with hydrazine derivatives under microwave irradiation (60–80°C, ethanol solvent) .
-
Buchwald-Hartwig amination : Coupling halogenated pyridazines (e.g., 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine) with piperazine using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) yields the piperazine-linked pyridazine core .
Table 1: Example Reaction Conditions for Pyridazine-Piperazine Coupling
| Reactant | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloro-6-(3,4-DMP)pyridazine | Pd(OAc)₂/XPhos/DBU | Toluene | 100°C | 78% | |
| 3-Iodo-6-(3,4-DMP)pyridazine | Pd(dppf)Cl₂/Et₃N | DMF | 80°C | 85% |
Acylation of Piperazine
The 2-methylpropan-1-one group is introduced via nucleophilic acyl substitution on the piperazine nitrogen:
-
Reagents : Isobutyryl chloride or anhydride in the presence of a base (e.g., triethylamine, DIPEA) .
-
Conditions : Reactions proceed at 0–25°C in dichloromethane or THF, achieving >90% conversion within 2–4 hours.
Key Mechanistic Insight:
The reaction follows an SN2 pathway, with the piperazine lone pair attacking the electrophilic carbonyl carbon. Steric hindrance from the 2-methyl group necessitates prolonged reaction times compared to linear acyl chains .
Functionalization of the 3,4-Dimethoxyphenyl Group
The methoxy substituents participate in demethylation and electrophilic substitution :
Scientific Research Applications
Scientific Research Applications
The applications of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one can be categorized into several key areas:
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological pathways makes it a candidate for drug development targeting conditions such as:
- Neurodegenerative Diseases : Potential inhibition of acetylcholinesterase could enhance acetylcholine levels, beneficial in treating diseases like Alzheimer's.
- Cancer Therapy : The structural features suggest possible anticancer properties through modulation of kinase activity.
Biological Studies
Research focusing on the compound includes:
- Cellular Pathway Analysis : Understanding how the compound affects signaling pathways involved in cell proliferation and apoptosis.
- Drug Candidate Evaluation : Assessing its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) to evaluate efficacy and safety profiles.
Chemical Biology
The compound serves as a tool in chemical biology for studying interactions with biological macromolecules. It can be utilized to probe:
- Enzyme Inhibition : Investigating its role in inhibiting specific enzymes related to disease pathways.
- Receptor Interaction Studies : Exploring how the compound binds to various receptors, potentially leading to therapeutic effects.
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of similar pyridazine derivatives, researchers found that compounds exhibiting structural similarities to 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential benefits in cognitive enhancement and neuroprotection against neurodegenerative diseases.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of related compounds revealed that modifications on the piperazine moiety could enhance cytotoxicity against various cancer cell lines. This indicates that structural optimization around the core structure could lead to more potent anticancer agents.
Mechanism of Action
The mechanism of action of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyridazine vs. Pyridazinone: The compound in (1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one) replaces pyridazine with a pyridazinone (a pyridazine bearing a ketone). This modification introduces hydrogen-bonding capability, which may enhance target engagement.
Pyridazine vs. Pyridine/Imidazopyridine :
and describe compounds with pyridine (e.g., 3-chloro-5-trifluoromethylpyridine) or imidazo[1,2-a]pyridine cores. These cores exhibit distinct electronic profiles; pyridazine’s dual nitrogen atoms confer stronger electron-deficient character compared to pyridine, influencing binding to enzymes or receptors reliant on charge-transfer interactions .
Substituent Effects
- Aromatic Substituents: 3,4-Dimethoxyphenyl: Present in the target compound and ’s pyrido-pyrimidinone derivatives. The methoxy groups enhance solubility and may modulate selectivity for targets like serotonin or dopamine receptors, as seen in related aryl piperazines . Trifluoromethyl/Thiophene: ’s compound includes a trifluoromethyl group (strong electron-withdrawing) and thiophene-thioether (polarizable sulfur), which may enhance binding to hydrophobic pockets or metalloenzymes .
Piperazine-Linked Ketone Moieties
- Propan-1-one vs. Isobutyryl :
The isobutyryl group in the target compound introduces branching, which may reduce conformational flexibility compared to linear propan-1-one chains (e.g., ). This branching could enhance selectivity by minimizing off-target interactions. - Phenoxypropanone: and feature phenoxy-substituted propanone groups.
Data Table: Key Structural and Functional Attributes
Biological Activity
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a piperazine ring linked to a pyridazine moiety and a 3,4-dimethoxyphenyl group. Its chemical formula is . The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. Key mechanisms include:
- Inhibition of Acetylcholinesterase : This interaction may increase acetylcholine levels in the brain, potentially benefiting neurodegenerative diseases.
- Modulation of Kinase Activity : The compound may influence signaling pathways by acting on kinases, which are crucial for cell growth and differentiation.
Biological Activity Overview
The following table summarizes the biological activities and potential therapeutic effects of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one:
Case Studies
Recent studies have investigated the efficacy of this compound in various preclinical models:
- Neurodegenerative Disease Model : In a mouse model of Alzheimer’s disease, administration of the compound resulted in significant improvements in cognitive function and reduced amyloid plaque formation .
- Cancer Cell Line Studies : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting its potential as a chemotherapeutic agent.
- Anxiety Disorders : Behavioral tests in rodents indicated that treatment with the compound significantly decreased anxiety-like behaviors compared to control groups, supporting its potential use in treating anxiety disorders .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : The compound exhibits good solubility in aqueous solutions, enhancing its bioavailability.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly eliminated through renal pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
